(9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
Description
This compound belongs to the class of Fmoc-protected piperazine derivatives, widely used as intermediates in peptide synthesis, drug discovery, and polymer chemistry. The 9H-fluoren-9-ylmethyl (Fmoc) group serves as a base-labile protecting group for amines, enabling controlled deprotection during solid-phase synthesis . The 3-(2-hydroxyethyl)piperazine moiety introduces a hydroxyl group, enhancing solubility in polar solvents and providing a site for further functionalization. The hydrochloride salt form improves aqueous solubility, critical for biochemical applications .
Properties
Molecular Formula |
C21H25ClN2O3 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H24N2O3.ClH/c24-12-9-15-13-23(11-10-22-15)21(25)26-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,15,20,22,24H,9-14H2;1H |
InChI Key |
YVAUVHFGBWTVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)CCO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of fluorenylmethanol with 3-(2-hydroxyethyl)piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF) or 1,4-dioxane, and may require a base catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluorenyl group can be reduced to form a dihydrofluorenyl derivative.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydrofluorenyl derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The fluorenyl group may play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between the target compound and analogous Fmoc-piperazine derivatives:
Key Comparative Insights
Solubility and Reactivity :
- The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to methyl or unsubstituted analogs (e.g., CAS 215190-22-0), making it suitable for aqueous-phase reactions .
- The 3-oxo derivative (CAS 1119449-40-9) exhibits reduced solubility due to increased ring rigidity but offers unique reactivity in ketone-based conjugations .
Synthetic Utility :
- The 2-methyl-substituted analog (CAS 1187930-73-9) demonstrates regioselective protection, critical for chiral drug intermediates, but lacks the hydroxyethyl group’s versatility in secondary modifications .
- The carboxylic acid derivative (CAS 219312-90-0) is specialized for metal coordination, unlike the target compound, which prioritizes amine coupling .
Stability and Deprotection: Hydrochloride salts (e.g., target compound, CAS 215190-22-0) ensure stability during storage, whereas non-ionic forms (e.g., 3-oxo derivative) may require stricter anhydrous conditions . The hydroxyethyl group may slightly alter deprotection kinetics under basic conditions compared to methyl or oxo substituents .
Biological Activity
The compound (9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is a synthetic organic molecule notable for its complex structure, which includes a fluorenyl group, a piperazine moiety, and a carboxylate functional group. This unique arrangement suggests potential pharmaceutical applications due to its possible interactions within biological systems.
- Molecular Formula : CHClNO
- Molecular Weight : 388.89 g/mol
- CAS Number : 1823497-18-2
- Purity : Typically ≥ 95%
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the coupling of fluorenyl derivatives with piperazine and subsequent esterification processes. The specific synthetic routes can significantly influence the yield and purity of the final product.
Pharmacological Profile
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several areas of interest:
- Antidepressant Activity : The structural similarity to known antidepressants like fluoxetine indicates potential efficacy in treating depression-related disorders.
- Anxiolytic Effects : Given the presence of the piperazine ring, which is common in anxiolytic drugs, this compound may exhibit anxiety-reducing properties.
- Antimicrobial Properties : Similar compounds have shown activity against various microbial strains, suggesting that this compound may also possess antimicrobial effects.
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. These typically involve:
- Binding affinity assessments with neurotransmitter receptors.
- Evaluation of metabolic pathways and potential toxicology.
Comparative Analysis
A comparison with structurally related compounds can provide insights into the unique biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fluoxetine | Fluorinated phenyl group, piperazine | Antidepressant |
| Piperazine derivatives | Various substitutions on piperazine | Anxiolytic effects |
| Carbamazepine | Dibenzoazepine structure | Anticonvulsant |
This table highlights how the unique combination of a fluorenyl moiety with a hydroxylethyl-piperazine structure may enhance solubility and bioavailability compared to traditional derivatives.
Antimicrobial Evaluation
A study focusing on derivatives of fluorenyl compounds demonstrated that certain structural modifications could enhance antimicrobial activity against multidrug-resistant strains. While specific data on this compound remains limited, these findings suggest that it may also exhibit similar properties.
Neuropharmacological Studies
Research has indicated that compounds with similar structures can modulate serotonin and dopamine pathways, which are critical in mood regulation and anxiety management. Further studies are needed to elucidate the specific mechanisms through which this compound may exert its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
